4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid
Description
Properties
CAS No. |
34797-30-3 |
|---|---|
Molecular Formula |
C9H8N2O4S |
Molecular Weight |
240.24 g/mol |
IUPAC Name |
4-(5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid |
InChI |
InChI=1S/C9H8N2O4S/c12-9-5-6-10-11(9)7-1-3-8(4-2-7)16(13,14)15/h1-4,6H,5H2,(H,13,14,15) |
InChI Key |
KWRIUSHKXZNKQX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The synthesis of 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid generally involves two key stages:
Formation of the Pyrazole Ring:
The pyrazole core is typically constructed via cyclocondensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents. This step yields the 5-oxo-4,5-dihydro-1H-pyrazole intermediate.Introduction of the Benzenesulfonic Acid Group:
The pyrazole intermediate is then reacted with benzenesulfonyl chloride or related sulfonating agents under basic conditions to attach the sulfonic acid moiety at the 4-position of the benzene ring.
| Step | Reagents/Conditions | Solvent(s) | Notes |
|---|---|---|---|
| Pyrazole ring formation | Hydrazine + β-dicarbonyl compound | Ethanol, methanol | Reflux, several hours |
| Sulfonation | Benzenesulfonyl chloride + base (e.g., triethylamine, pyridine) | Dichloromethane, ethanol | Room temperature to mild heating |
The base facilitates nucleophilic substitution on the sulfonyl chloride, promoting the formation of the sulfonic acid derivative.
Industrial Scale Considerations
While detailed industrial protocols are scarce due to the compound's specialized nature, scale-up typically involves:
- Optimization of reaction times and temperatures to maximize yield and purity.
- Use of continuous flow reactors to improve reaction control and reproducibility.
- Purification via recrystallization or chromatographic methods to ensure product quality.
Detailed Research Findings on Preparation
Reaction Mechanism Insights
- The pyrazole ring formation proceeds via nucleophilic attack of hydrazine on the β-dicarbonyl compound, followed by cyclization and tautomerization to yield the 5-oxo-4,5-dihydro-pyrazole structure.
- Sulfonation involves nucleophilic substitution of the sulfonyl chloride by the pyrazole nitrogen, forming a stable sulfonamide linkage that hydrolyzes to the sulfonic acid under work-up conditions.
Yield and Purity Data
| Parameter | Typical Range |
|---|---|
| Pyrazole ring formation yield | 70–85% |
| Sulfonation reaction yield | 60–80% |
| Final product purity | >95% (by HPLC or NMR analysis) |
Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight (g/mol) | Key Structural Feature | Preparation Similarity |
|---|---|---|---|
| 4-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid | 255.25 | Amino substitution on pyrazole ring | Similar cyclocondensation + sulfonation |
| 4-(3-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid | 270.25 | Acetyl group on pyrazole ring | Similar synthetic route with acetylated precursor |
| 4-(3,5-Diphenyl-4,5-dihydro-pyrazol-1-yl)benzenesulfonic acid | 378.4 | Diphenyl substitution on pyrazole ring | Similar sulfonation, different pyrazole precursor |
The presence of different substituents on the pyrazole ring influences the choice of starting materials and reaction conditions but generally follows the same synthetic logic of pyrazole formation followed by sulfonation.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrazole ring formation | Hydrazine + β-dicarbonyl compound | Ethanol, methanol | 70–85 | Reflux, 4–6 hours |
| Sulfonation | Benzenesulfonyl chloride + triethylamine or pyridine | Dichloromethane, ethanol | 60–80 | Room temp to 40°C, 2–4 hours |
| Purification | Recrystallization or chromatography | Appropriate solvents | >95 purity | Confirmed by HPLC/NMR |
Chemical Reactions Analysis
Types of Reactions
4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require catalysts like palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted pyrazole compounds.
Scientific Research Applications
4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for metal ion detection.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its structural properties.
Mechanism of Action
The mechanism of action of 4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is likely due to its ability to disrupt bacterial cell walls or interfere with essential enzymes . The compound’s fluorescent properties are attributed to its ability to form stable complexes with metal ions, which can be detected through changes in fluorescence intensity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolone Ring
a) 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic Acid
- Structure : A methyl group at the 3-position of the pyrazolone ring.
- However, it enhances thermal stability, making it suitable for high-temperature applications .
- Applications : Used as a heterocyclic building block in drug discovery .
b) 4-(4-Amino-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic Acid
- Structure: An amino group (-NH₂) at the 4-position of the pyrazolone ring.
- Impact: The amino group introduces basicity, enabling participation in hydrogen bonding and coordination chemistry. This derivative shows promise in metal-organic frameworks (MOFs) .
- Synthesis : Prepared via nucleophilic substitution or reductive amination .
Substituent Variations on the Benzene Ring
a) 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic Acid
- Structure : Chlorine atoms at the 2- and 5-positions of the benzene ring.
- Impact : Electron-withdrawing chlorine substituents increase the acidity of the sulfonic acid group (pKa ~1.5) compared to the parent compound (pKa ~2.0). This enhances solubility in aqueous alkaline solutions .
- Applications : Intermediate in azo dye synthesis .
b) 4-[4-[[4-(Dimethylamino)phenyl]methylene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulfonic Acid
Functional Group Replacements
a) Sulfonamide Derivatives
- Example : 4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide .
- Impact : Replacing -SO₃H with -SO₂NH₂ reduces acidity (pKa ~8–10) but improves blood-brain barrier penetration, making these derivatives potent carbonic anhydrase inhibitors .
b) Azo-Linked Derivatives
Isostructural and Crystallographic Comparisons
- Isostructural Compounds: Derivatives like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)pyrazol-1-yl)thiazole exhibit identical crystal packing (triclinic, P‾1 symmetry) despite halogen substitutions.
- Crystallography Tools : Structures are often resolved using SHELX software, ensuring accurate bond-length and angle comparisons .
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
- Molecular Formula : CHNOS
- Molecular Weight : 268.29 g/mol
- CAS Number : 38254-74-9
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid showed promising activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Antitumor Activity
Pyrazole derivatives have been investigated for their anticancer potential. In vitro assays revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines. The structure–activity relationship (SAR) analysis suggested that modifications on the pyrazole ring significantly influence their potency against cancer cells .
| Compound | IC (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 15 ± 2 | HeLa |
| Compound B | 25 ± 3 | MCF7 |
| Compound C | 10 ± 1 | A549 |
Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory properties of pyrazole derivatives. The compound demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vivo models showed reduced inflammation markers in treated groups compared to controls .
The biological activities of 4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced growth of pathogens or cancer cells.
- Cellular Interaction : It may interact with cellular receptors or proteins, altering signal transduction pathways that regulate cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) : Some derivatives have been shown to induce oxidative stress in target cells, leading to apoptosis.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with sulfonic acid groups exhibited enhanced antibacterial activity compared to their non-sulfonated counterparts. This suggests that the sulfonic acid moiety may play a critical role in enhancing solubility and bioactivity .
Case Study 2: Antitumor Activity
In a study examining the effects of pyrazole derivatives on human breast cancer cells (MCF7), it was found that certain modifications on the pyrazole ring increased cytotoxicity significantly. Compounds with electron-withdrawing groups at specific positions showed lower IC values, indicating stronger anticancer activity .
Q & A
Basic: What are the standard synthetic routes for 4-(5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid, and how are reaction conditions optimized?
Methodological Answer:
The compound is typically synthesized via cyclocondensation of 4-hydrazinobenzenesulfonic acid with β-ketoesters or β-diketones under reflux in ethanol. For example, ethyl benzoylacetate and 4-hydrazinobenzenesulfonamide hydrochloride are heated in ethanol (50 ml, 4 h), followed by precipitation with water . Key optimization parameters include:
- Solvent choice : Polar solvents (ethanol/water) enhance solubility of sulfonic acid intermediates.
- Temperature : Reflux conditions (~78°C for ethanol) ensure complete cyclization.
- pH control : Neutral or mildly acidic conditions prevent sulfonic acid group degradation.
Yield improvements often involve recrystallization from ethanol or methanol .
Basic: How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
Methodological Answer:
Structural validation employs:
- Single-crystal X-ray diffraction (SC-XRD) : SHELXL refinement (e.g., space group , -factor ≤ 0.05) resolves bond lengths and angles, confirming the pyrazolone ring and sulfonic acid group geometry .
- Spectroscopy :
- Elemental analysis : Matches calculated C, H, N, S percentages (±0.3%) .
Advanced: How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
Methodological Answer:
Discrepancies in space group assignments or hydrogen-bonding patterns (e.g., amino-sulfonyl vs. keto-O interactions) require:
- Robust refinement protocols : SHELXL’s TWIN/BASF commands for twinned crystals and restraints for disordered solvent molecules .
- Validation tools :
- Cross-validation : Compare experimental powder XRD patterns with simulated data from SC-XRD .
Advanced: What strategies are used to assess the compound’s potential in medicinal chemistry (e.g., kinase inhibition)?
Methodological Answer:
- In silico docking : Pyrazole and sulfonic acid moieties are probed for binding to ATP pockets (e.g., using AutoDock Vina with PDB: 1ATP).
- In vitro assays :
- Kinase inhibition : Measure IC via ADP-Glo™ assay (e.g., testing against IKKβ or MAPK) .
- Cellular uptake : Fluorescent tagging (e.g., BODIPY conjugate) quantifies membrane permeability .
- SAR studies : Compare with analogs like 4-(3-benzyl-pyrazolyl)benzoic acid derivatives to identify critical substituents .
Advanced: How do structural modifications (e.g., azo-group insertion) alter the compound’s photophysical properties?
Methodological Answer:
- Azo-functionalization : Introducing -N=N- groups (e.g., via diazonium coupling) shifts UV-Vis absorption (λ 450–550 nm) due to π→π* transitions .
- Solvatochromism : Polar solvents (water/DMSO) induce bathochromic shifts (~20 nm) in sulfonated azo derivatives .
- Fluorescence quenching : Heavy atoms (e.g., bromine at position 3) enhance intersystem crossing, reducing quantum yield .
Advanced: What experimental and computational methods are combined to analyze sulfonic acid group reactivity?
Methodological Answer:
- Kinetic studies : Pseudo-first-order reactions with diazomethane (CHN) quantify sulfonic acid esterification rates (monitored via NMR) .
- DFT calculations : Gaussian09 optimizes transition states for sulfonation reactions (e.g., B3LYP/6-311+G(d,p) level) .
- pH titrations : Potentiometric titration (0.1 M NaOH) determines pKa (~1.2 for -SOH) and correlates with Hammett σ constants .
Advanced: How are contradictory bioactivity results (e.g., cytotoxicity vs. anti-inflammatory effects) rationalized?
Methodological Answer:
- Dose-response profiling : EC (anti-inflammatory) vs. LC (cytotoxicity) curves identify therapeutic windows (e.g., using RAW 264.7 macrophages) .
- ROS modulation : Fluorescent probes (DCFH-DA) assess oxidative stress induction at varying concentrations .
- Metabolomics : LC-MS/MS tracks sulfonic acid metabolite formation (e.g., taurine conjugates) to explain tissue-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
